molecular formula C15H12N2O4S B277282 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid

Cat. No. B277282
M. Wt: 316.3 g/mol
InChI Key: KMZHNSUTPODDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid, commonly known as DBIBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBIBA is a heterocyclic compound that contains a benzisothiazole ring and a benzoic acid moiety.

Mechanism of Action

DBIBA exerts its anticancer effects by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. By inhibiting this enzyme, DBIBA prevents cancer cells from dividing and proliferating. DBIBA also induces apoptosis in cancer cells by activating the caspase pathway, which is a series of enzymatic reactions that lead to cell death.
Biochemical and Physiological Effects:
DBIBA has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. It has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as cardiovascular disease and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using DBIBA in lab experiments is its low toxicity and high selectivity for cancer cells. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on DBIBA. One area of interest is the development of new derivatives of DBIBA that may have improved anticancer properties. Another area of interest is the investigation of the antioxidant and anti-inflammatory effects of DBIBA in the treatment of other diseases. Finally, further research is needed to determine the optimal dosing and administration of DBIBA for cancer therapy.

Synthesis Methods

DBIBA can be synthesized by reacting 2-aminobenzoic acid with methyl isothiocyanate in the presence of triethylamine. The resulting intermediate product is then oxidized with potassium permanganate to yield DBIBA.

Scientific Research Applications

DBIBA has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DBIBA works by inducing apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, DBIBA has also been studied for its antioxidant and anti-inflammatory activities.

properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]benzoic acid

InChI

InChI=1S/C15H12N2O4S/c1-17(12-8-4-2-6-10(12)15(18)19)14-11-7-3-5-9-13(11)22(20,21)16-14/h2-9H,1H3,(H,18,19)

InChI Key

KMZHNSUTPODDIY-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1C(=O)O)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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